molecular formula C12H36Na3O26Sb2+ B1662476 Sodium stibogluconate CAS No. 16037-91-5

Sodium stibogluconate

Katalognummer B1662476
CAS-Nummer: 16037-91-5
Molekulargewicht: 908.89 g/mol
InChI-Schlüssel: XGOCPLVXEKPVLV-UZVLBLASSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium stibogluconate, also known as sodium antimony (V) gluconate, is a medication used to treat leishmaniasis . This includes leishmaniasis of the cutaneous, visceral, and mucosal types . It has been in medical use since the 1940s .


Synthesis Analysis

Sodium stibogluconate was prepared in the late 1940s via the reaction of antimony pentoxide with sodium hydroxide .


Molecular Structure Analysis

The precise structure of Sodium stibogluconate is unknown. The structure shown in most resources is idealized based on the atomic formula . It is a solid ionic compound that is freely soluble in water .


Chemical Reactions Analysis

The Sb (V) in stibogluconate is reduced to Sb (III) by the Leishmania parasite before the antimony disrupts the bug’s defenses .


Physical And Chemical Properties Analysis

Sodium stibogluconate is a solid ionic compound that is freely soluble in water . Its molecular formula is C12H35Na3O26Sb2 and its average mass is 907.880 Da .

Wissenschaftliche Forschungsanwendungen

Cardiac Effects

Sodium stibogluconate, primarily known for its use in treating Kalaazar and cutaneous leishmaniasis, has been the subject of research regarding its cardiac effects. A study conducted on male soldiers using modern non-invasive techniques found that intravenous sodium stibogluconate at a dosage of 600 mg daily for 10 days did not significantly affect blood pressure, heart rate, left ventricular contractile function, or rhythm. However, it did show a reversible reduction in T wave amplitude on electrocardiography (Henderson & Jolliffe, 1985).

Anti-Leishmanial Drug Delivery System

Research into the delivery systems for anti-leishmanial drugs, such as sodium stibogluconate, has been ongoing. One study investigated liver and serum concentrations of antimony in mice after administration of sodium stibogluconate in free, liposomal, and niosomal form. The use of vesicular formulations led to high liver and low serum values, with niosomal sodium stibogluconate showing more activity against experimental murine visceral leishmaniasis than the free drug. This suggests that maintaining high drug levels in the infected reticuloendothelial system is crucial for effective treatment (Baillie et al., 1986).

Potentiation of Oxidant Production

Sodium stibogluconate has been studied for its impact on the formation of reactive oxygen species (ROS) in the whole blood of mice infected with Leishmania infantum. Treatment with sodium stibogluconate enhanced blood chemiluminescence induced by zymosan and phorbol myristate acetate (PMA). This effect also occurred in uninfected mice and in human blood treated in vitro, indicating that sodium stibogluconate may prime the production of superoxide by polymorphonuclear leukocytes. This novel property might contribute to the drug's leishmanicidal effect (Rais et al., 2000).

Inhibition of Protein Tyrosine Phosphatases

Sodium stibogluconate has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPases), including Src homology PTPase1 (SHP-1), SHP-2, and PTP1B. This inhibition may be significant in therapeutic contexts beyond leishmaniasis, as it can augment cytokine responses in hemopoietic cell lines. The drug induces tyrosine phosphorylation of cellular proteins and augments cytokine signaling, suggesting potential new therapeutic applications (Pathak & Yi, 2001).

Organ-Dependent Therapeutic Effects in Leishmaniasis

A study in BALB/c mice infected with Leishmania donovani investigated the organ-dependent effects of sodium stibogluconate. The drug was administered in various forms, showing that while all forms significantly reduced liver parasites, they had minimal effect on parasites residing in the spleen or bone marrow. This research underscores the importance of understanding the differential impacts of drug therapies on various organ systems in the context of leishmaniasis treatment (Carter et al., 1988).

Safety And Hazards

Sodium stibogluconate can be harmful if swallowed or inhaled . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Eigenschaften

IUPAC Name

trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;nonahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O7.3Na.9H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;;;;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;9*1H2;;;;;/q2*-2;3*+1;;;;;;;;;;;;;2*+2/p-2/t2*2-,3-,4+,5-;;;;;;;;;;;;;;;;;/m11................./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEDNFKBTFCOSV-UZVLBLASSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)[O-])O)[C@@H](CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36Na3O26Sb2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

908.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium stibogluconate

CAS RN

16037-91-5
Record name Sodium stibogluconate [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016037915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,2-DIOXANTIMONANE, D-GLUCONIC ACIDDERIVATIVE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium stibogluconate
Reactant of Route 2
Sodium stibogluconate
Reactant of Route 3
Sodium stibogluconate
Reactant of Route 4
Sodium stibogluconate
Reactant of Route 5
Sodium stibogluconate
Reactant of Route 6
Sodium stibogluconate

Citations

For This Compound
12,100
Citations
WL Roberts, PM Rainey - Antimicrobial Agents and Chemotherapy, 1993 - Am Soc Microbiol
… Sodium stibogluconate, a pentavalent antimony derivative … We separated sodium stibogluconate into 12 fractions by anion… ml; that of unfractionated sodium stibogluconate was 154 …
Number of citations: 114 journals.asm.org
BL Herwaldt, JD Berman - … journal of tropical medicine and hygiene, 1992 - europepmc.org
… Pentostam (sodium stibogluconate) is the pentavalent antimonial compound available in the United States (through the Centers for Disease Control). As dosage regimens for treating …
Number of citations: 559 europepmc.org
JD Berman, D Waddell, BD Hanson - Antimicrobial agents and …, 1985 - Am Soc Microbiol
Pentavalent antimonial agents such as sodium stibogluconate (Pentostam; Burroughs Wellcome Co., London, United Kingdom) are the drugs of choice for the treatment of leishmaniasis…
Number of citations: 197 journals.asm.org
ED Franke, FS Wignall, ME Cruz, E Rosales… - Annals of internal …, 1990 - acpjournals.org
… We used antimony in the form of sodium stibogluconate, and it could be argued that our … efficacy of meglumine antimoniate with that of sodium stibogluconate. Saenz and colleagues (10…
Number of citations: 180 www.acpjournals.org
NE Aronson, GW Wortmann, SC Johnson… - Clinical Infectious …, 1998 - academic.oup.com
The efficacy and toxicity of sodium stibogluconate (SSG) at a dosage of 20 mg/(kg×d) for either 20 days (for cutaneous disease) or 28 days (for visceral, mucosal, or viscerotropic disease…
Number of citations: 141 academic.oup.com
CP Thakur, TP Kanyok, AK Pandey, GP Sinha… - Transactions of the …, 2000 - Elsevier
… or combined with sodium stibogluconate. Transactions of the … (paromomycin) v sodium stibogluconate for treating vi&era1 … plus sodium stibogluconate versus sodium stibogluconate …
Number of citations: 143 www.sciencedirect.com
TR Navin, BA Arana, FE Arana… - Journal of Infectious …, 1992 - academic.oup.com
… trial was conducted in which 120 Guatemalan men with parasitologically proven cutaneous leishmaniasis were randomly divided into three treatment groups: sodium stibogluconate (20 …
Number of citations: 342 academic.oup.com
WR Ballou, DM Gordon, J Andujar, JB Mcclain… - The Lancet, 1987 - Elsevier
… hospital, after high doses of sodium stibogluconate.15 It is unclear whether the decrease in white cell counts in 3 patients was causally related to sodium stibogluconate treatment. The …
Number of citations: 138 www.sciencedirect.com
JD Berman, M Grogl - Experimental parasitology, 1988 - Elsevier
… biochemistry of sodium stibogluconate (Pentostam). Experimental Parasitology 67, 96-103. The chemical properties of the primary antileishmanial agent sodium stibogluconate (Pen…
Number of citations: 87 www.sciencedirect.com
NC Hepburn, J Nolan, L Fenn, RM Herd… - … Journal of Medicine, 1994 - academic.oup.com
… factors were present during treatment with sodium stibogluconate in this study. The isolated … may be more susceptible to any cardiotoxic effects of sodium stibogluconate and we cannot …
Number of citations: 51 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.